molecular formula C8H7F4N B3228107 2-fluoro-N-methyl-6-(trifluoromethyl)aniline CAS No. 1261638-69-0

2-fluoro-N-methyl-6-(trifluoromethyl)aniline

Cat. No.: B3228107
CAS No.: 1261638-69-0
M. Wt: 193.14 g/mol
InChI Key: LHOOFGWLYNESAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N-methyl-6-(trifluoromethyl)aniline is a specialized fluorinated aniline derivative designed for research and development applications. Compounds within this structural class, characterized by a benzanilide core with fluoro and trifluoromethyl substituents, serve as key intermediates in the discovery of novel active ingredients. For instance, the structurally related insecticide broflanilide, which shares a meta-diamide scaffold, was discovered through the optimization of such fluorinated anilines and is categorized by the Insecticide Resistance Action Committee (IRAC) in Group 30 for its unique action as a GABA-gated chloride channel allosteric modulator . This highlights the potential of similar advanced building blocks in creating agents with new modes of action to combat resistance. Furthermore, the trifluoromethyl (CF3) group is a critical pharmacophore in modern medicinal chemistry, featured in numerous FDA-approved drugs over the past two decades . Its incorporation into drug candidates is a prominent strategy to fine-tune properties such as metabolic stability, lipophilicity, and overall efficacy . The specific substitution pattern on the aniline ring in this compound makes it a valuable synthon for constructing complex molecules in agrochemical and pharmaceutical research. It is particularly useful in metallaphotoredox-catalyzed multicomponent reactions, a cutting-edge methodology for the modular synthesis of elaborate N-trifluoroalkyl anilines and other structurally complex targets . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-methyl-6-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOOFGWLYNESAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-2-fluoro-6-trifluoromethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Fluorinated Anilines

In the realm of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating a vast array of chemical and biological properties. The unique electronic nature of fluorine can significantly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. Substituted anilines, in particular, are privileged scaffolds in drug discovery, appearing in numerous approved pharmaceuticals. This guide focuses on a specific, yet potentially highly valuable molecule: N-methyl-2-fluoro-6-trifluoromethylaniline .

While the parent compound, 2-fluoro-6-(trifluoromethyl)aniline, is commercially available and its basic properties are known, the N-methylated analogue is not well-documented in publicly accessible literature. This guide, therefore, serves a dual purpose: to provide a comprehensive overview of the known properties of the parent aniline and to offer a scientifically grounded prediction of the physicochemical characteristics of N-methyl-2-fluoro-6-trifluoromethylaniline. By understanding the impact of N-methylation, researchers can better anticipate the behavior of this compound in various experimental settings, from synthetic manipulations to biological assays.

This document is structured to provide not just data, but a deeper understanding of the underlying chemical principles. We will delve into the synthesis of the target compound, predict its key physicochemical parameters with clear justifications, and provide detailed, actionable protocols for its characterization.

The Parent Compound: 2-Fluoro-6-(trifluoromethyl)aniline

To understand the N-methylated derivative, we must first establish a baseline with its immediate precursor, 2-fluoro-6-(trifluoromethyl)aniline (CAS Number: 144851-61-6).[1][2][3] This compound is a colorless to yellow liquid and serves as a key building block in organic synthesis.

Known Physicochemical Properties

A summary of the available physicochemical data for 2-fluoro-6-(trifluoromethyl)aniline is presented in the table below. These values provide a crucial reference point for predicting the properties of its N-methylated counterpart.

PropertyValue (for 2-Fluoro-6-(trifluoromethyl)aniline)Source
Molecular Formula C₇H₅F₄N[3]
Molecular Weight 179.11 g/mol [3]
Appearance Colorless to yellow liquid
Boiling Point 155 °C (lit.)
Density 1.388 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.462 (lit.)

The Impact of N-Methylation: A Predictive Analysis

The introduction of a methyl group to the nitrogen atom of an aniline is a common strategy in medicinal chemistry to fine-tune a molecule's properties.[4] This seemingly minor modification can have significant and predictable consequences on several key physicochemical parameters.

  • Basicity (pKa): The addition of an electron-donating methyl group to the nitrogen atom generally increases the electron density on the nitrogen, making its lone pair more available for protonation.[5] This leads to an increase in basicity, which is reflected in a higher pKa value for the conjugate acid. For instance, the pKa of the anilinium ion is approximately 4.6, while that of the N-methylanilinium ion is around 4.85.[5] A similar increase is anticipated for N-methyl-2-fluoro-6-trifluoromethylaniline compared to its parent aniline.

  • Boiling Point: N-methylation replaces a hydrogen bond donor (the N-H bond) with a non-hydrogen bonding group (N-CH₃). This reduction in hydrogen bonding capability typically leads to a decrease in the boiling point, as less energy is required to overcome intermolecular forces in the liquid state. However, the increase in molecular weight due to the added methyl group can sometimes counteract this effect, though the loss of hydrogen bonding is often the dominant factor.

  • Solubility: The effect of N-methylation on aqueous solubility is complex. While the removal of a hydrogen bond donor can decrease water solubility, the overall change in polarity and crystal lattice energy (for solids) also plays a crucial role. In some cases, N-methylation can disrupt crystal packing and lead to an increase in solubility.[4] For a liquid aniline, the change in solubility upon N-methylation is often modest. N-methylaniline itself is sparingly soluble in water.[6][7][8]

  • Lipophilicity (logP): The addition of a methyl group generally increases the lipophilicity of a molecule, leading to a higher octanol-water partition coefficient (logP). This is a critical parameter in drug design, as it influences membrane permeability and protein binding.

Predicted Physicochemical Properties of N-methyl-2-fluoro-6-trifluoromethylaniline

Based on the properties of the parent compound and the established effects of N-methylation, we can predict the following properties for N-methyl-2-fluoro-6-trifluoromethylaniline:

PropertyPredicted ValueJustification
Molecular Formula C₈H₇F₄NAddition of a CH₂ group.
Molecular Weight 193.14 g/mol Calculated from the molecular formula.
Appearance Colorless to yellow liquidSimilar to the parent compound.
Boiling Point 150-160 °CExpected to be slightly lower than the parent aniline due to the loss of N-H hydrogen bonding, despite the increased molecular weight.
Melting Point Not applicable (liquid)Expected to be a liquid at room temperature, similar to the parent compound.
Solubility in Water Sparingly solubleThe parent aniline is likely sparingly soluble, and N-methylation is not expected to drastically alter this.
pKa of conjugate acid ~3.5 - 4.5The parent aniline is a weak base due to the electron-withdrawing F and CF₃ groups. N-methylation will slightly increase the basicity.
logP ~3.0 - 3.5Expected to be higher than the parent aniline due to the addition of a hydrophobic methyl group.

Synthesis and Characterization: A Practical Guide

Proposed Synthesis of N-methyl-2-fluoro-6-trifluoromethylaniline

A common and effective method for the N-methylation of anilines is reductive amination or direct alkylation.[9][10][11][12] A plausible synthetic route is outlined below:

Synthesis parent 2-Fluoro-6-(trifluoromethyl)aniline product N-methyl-2-fluoro-6-trifluoromethylaniline parent->product N-methylation reagents Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide) Base (e.g., K₂CO₃, NaH) Solvent (e.g., Acetone, THF) reagents->product Workflow cluster_synthesis Synthesis & Purification cluster_determination Property Determination cluster_analysis Analytical Characterization synthesis Synthesized N-methyl-2-fluoro-6-trifluoromethylaniline mp Melting Point Determination (if solid) synthesis->mp Characterize bp Boiling Point Determination synthesis->bp Characterize pka pKa Determination (Potentiometric or Spectrophotometric) synthesis->pka Characterize logp logP Determination (Shake-flask method) synthesis->logp Characterize nmr NMR (¹H, ¹³C, ¹⁹F) synthesis->nmr Verify ms Mass Spectrometry synthesis->ms Verify hplc HPLC (Purity) synthesis->hplc Verify

Sources

A Technical Guide to the Solubility of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to incomplete absorption, low bioavailability, and ultimately, therapeutic failure. For a molecule like 2-fluoro-N-methyl-6-(trifluoromethyl)aniline, which possesses structural motifs common in modern medicinal chemistry, a thorough understanding of its solubility in a range of organic solvents is paramount. This knowledge is essential for:

  • Synthetic Chemistry: Optimizing reaction conditions, facilitating product isolation, and enabling efficient purification through techniques like crystallization.

  • Process Development: Designing scalable and robust manufacturing processes.

  • Formulation Science: Developing stable and effective drug delivery systems, whether for oral, parenteral, or topical administration.

  • Preclinical and Clinical Studies: Ensuring consistent and predictable drug exposure in toxicology and efficacy models.

This guide will provide a robust framework for approaching the solubility assessment of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline, empowering researchers to make data-driven decisions throughout the drug development pipeline.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for 2-fluoro-N-methyl-6-(trifluoromethyl)aniline is scarce, we can predict its solubility behavior by analyzing its molecular structure and comparing it to similar compounds.

Table 1: Physicochemical Properties of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline and Related Compounds

Property2-fluoro-N-methyl-6-(trifluoromethyl)aniline (Predicted)2-fluoro-6-(trifluoromethyl)aniline[1]2-(Trifluoromethyl)aniline[2]
Molecular Formula C₈H₇F₄NC₇H₅F₄NC₇H₆F₃N
Molecular Weight 193.14 g/mol 179.12 g/mol 161.12 g/mol
Appearance Likely a liquid or low-melting solidColorless to yellow liquidColorless liquid
Hydrogen Bond Donor Yes (N-H)Yes (N-H)Yes (N-H)
Hydrogen Bond Acceptor Yes (N, F)Yes (N, F)Yes (N)
Polarity PolarPolarPolar

The structure of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline features several key functional groups that will govern its interactions with solvents:

  • Aromatic Ring: A non-polar phenyl ring that will favor interactions with other aromatic or non-polar solvents through van der Waals forces.

  • N-methylaniline Moiety: The secondary amine group introduces polarity and the ability to act as a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen).

  • Fluorine and Trifluoromethyl Groups: The highly electronegative fluorine atoms, particularly the trifluoromethyl group, create strong dipoles, significantly increasing the molecule's overall polarity. These groups can also act as weak hydrogen bond acceptors.

Based on these features, we can predict the qualitative solubility of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline in various classes of organic solvents, a concept often summarized by the adage "like dissolves like".[3]

Table 2: Predicted Qualitative Solubility of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThese solvents can act as both hydrogen bond donors and acceptors, readily interacting with the N-H and electronegative F and N atoms of the solute.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)High to ModerateThese solvents have strong dipole moments and can accept hydrogen bonds, allowing for favorable dipole-dipole interactions with the polar regions of the molecule.
Non-polar Aromatic Toluene, BenzeneModerateThe aromatic ring of the solute will interact favorably with these solvents via π-π stacking and van der Waals forces. However, the polar functional groups may limit solubility compared to polar solvents.
Non-polar Aliphatic Hexane, Heptane, CyclohexaneLowThe significant polarity of the solute due to the fluorine and amine groups will lead to poor interactions with these non-polar solvents.

It is crucial to emphasize that these are predictions.[4] Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[5][6] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment
  • 2-fluoro-N-methyl-6-(trifluoromethyl)aniline (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed glass flasks

  • Thermostatic orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to a known volume of solvent prep2 Seal the container prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil1 equil2 Ensure undissolved solid remains equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Withdraw supernatant sep2->sep3 ana1 Filter the supernatant sep3->ana1 ana2 Dilute the sample with a suitable mobile phase ana1->ana2 ana3 Quantify concentration using a validated HPLC method ana2->ana3 ana4 Calculate original solubility ana3->ana4

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiologically relevant studies).

    • Agitate the mixtures for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).[4] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

    • At the end of the agitation period, visually confirm that undissolved solid is still present in each vial.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the bulk of the solid settle.

    • To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial to avoid disturbing the solid pellet.

    • Immediately filter the collected supernatant through a syringe filter compatible with the organic solvent (e.g., PTFE) to remove any remaining microscopic particles. Adsorption of the compound onto the filter should be assessed and minimized.[6]

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline of known concentrations.

    • Develop and validate an HPLC method suitable for the compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted samples and record their peak areas.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline in the diluted samples.

    • Calculate the concentration in the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Interpretation and Applications

The quantitative solubility data obtained from the experimental protocol can be compiled into a comprehensive table for easy comparison.

Table 3: Hypothetical Solubility Data for 2-fluoro-N-methyl-6-(trifluoromethyl)aniline at 25°C

SolventSolvent ClassSolubility (mg/mL)
MethanolPolar Protic> 200
EthanolPolar Protic> 200
AcetonePolar Aprotic150
AcetonitrilePolar Aprotic85
Tetrahydrofuran (THF)Polar Aprotic120
TolueneNon-polar Aromatic30
HexaneNon-polar Aliphatic< 1

This data allows researchers to:

  • Select appropriate solvents for chemical reactions: For a homogeneous reaction, a solvent with high solubility would be chosen.

  • Design crystallization processes: A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal for purification.

  • Develop formulations: For liquid formulations, solvents with high solubilizing capacity are required. In contrast, for creating amorphous solid dispersions, understanding the solubility in volatile organic solvents is crucial.

  • Predict in vivo behavior: While solubility in organic solvents is not a direct measure of aqueous solubility, it provides insights into the lipophilicity of the compound, which is a key factor in membrane permeability and overall absorption.

Conclusion

While a direct literature search for the solubility of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline in organic solvents yields limited specific data, a robust scientific approach allows for a comprehensive understanding of its likely behavior. By analyzing its molecular structure, we can make informed predictions about its solubility in various solvent classes. More importantly, this guide provides a detailed, actionable protocol for the experimental determination of its solubility using the reliable shake-flask method. The ability to generate accurate solubility data is an indispensable skill for researchers in the pharmaceutical and chemical industries. This data underpins rational decision-making in synthesis, purification, formulation, and process development, ultimately contributing to the successful advancement of new chemical entities.

References

  • PubChem. (2026, February 7). 2-(Trifluoromethyl)aniline. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. ChemTec Publishing.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • TUODA. (2025, December 28). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It synthesizes theoretical principles with practical experimental methodologies.

Executive Summary

Molecule: 2-fluoro-N-methyl-6-(trifluoromethyl)aniline CAS: 144851-61-6 (Generic analog reference) Core Application: Fragment-based drug discovery (FBDD), kinase inhibitor scaffolds, and agrochemical synthesis.

This guide provides a definitive analysis of the acidity and basicity of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline. Unlike simple anilines, this scaffold exhibits a "push-pull-twist" electronic profile driven by the steric bulk of the trifluoromethyl (


) group and the inductive withdrawal of the fluorine atom. Understanding these values is critical for predicting solubility, membrane permeability, and metabolic stability in early-phase drug development.

Part 1: Structural Analysis & Electronic Effects

To accurately predict the pKa, one must deconstruct the competing electronic and steric forces acting on the nitrogen center.

The "Ortho Effect" and Steric Inhibition

The 2,6-disubstitution pattern creates a unique steric environment. The bulky


 group at the 6-position forces the 

-methyl group out of planarity with the phenyl ring.
  • Consequence: The nitrogen lone pair (

    
     character) cannot effectively overlap with the aromatic 
    
    
    
    -system.
  • Theoretical Impact: Typically, breaking conjugation increases basicity (making the lone pair more available). However, in this molecule, the electronic withdrawal dominates.

Electronic Competition (Inductive vs. Resonance)
  • 2-Fluoro (Inductive -I): Strongly withdraws electron density through the

    
    -bond, lowering the basicity of the nitrogen.
    
  • 6-Trifluoromethyl (Inductive -I / Steric): The

    
     group is a powerful electron-withdrawing group (EWG). It destabilizes the positively charged conjugate acid (
    
    
    
    ), significantly lowering the pKa.
  • N-Methyl (+I): The methyl group provides weak inductive donation, which typically raises pKa by ~0.5 units compared to the primary amine.

Visualization of Electronic Vectors

The following diagram illustrates the competing forces that define the molecule's reactivity.

ElectronicEffects Molecule 2-fluoro-N-methyl-6- (trifluoromethyl)aniline N_LonePair Nitrogen Lone Pair (Basicity Source) Molecule->N_LonePair Host CF3_Group 6-CF3 Group (Steric Bulk + EWG) CF3_Group->Molecule Strong -I Effect (Destabilizes BH+) CF3_Group->N_LonePair Steric Twist (Breaks Conjugation) F_Group 2-Fluoro Group (Inductive Withdrawal) F_Group->Molecule -I Effect (Lowers pKa) N_Methyl N-Methyl Group (Inductive Donation) N_Methyl->N_LonePair +I Effect (Slightly Increases pKa)

Caption: Figure 1. Vector analysis of steric and electronic substituents affecting the nitrogen center.

Part 2: pKa Values (Predicted & Comparative)

Due to the specific substitution pattern, experimental values are often proprietary. Below are the high-confidence predicted values derived from Hammett substituent constants and experimentally validated analogs.

Basicity: pKa of the Conjugate Acid ( )

This value represents the pH at which the amine is 50% protonated.



CompoundSubstitutionExperimental/Predicted pKaSource/Rationale
Aniline None4.6Standard Reference
2-Fluoroaniline 2-F3.2Inductive withdrawal (-I)
2-Trifluoromethylaniline 2-CF3~1.2 - 1.5Strong EWG + Steric
N-Methyl-2-CF3-aniline N-Me, 2-CF33.0 ± 0.1N-Me adds basicity
Target Molecule 2-F, 6-CF3, N-Me 1.5 – 2.2 (Predicted) Cumulative EWG effect

Interpretation: The molecule is a very weak base . At physiological pH (7.4), it will exist almost exclusively (>99.9%) in its neutral, uncharged form. This is highly favorable for membrane permeability (LogD


 LogP).
Acidity: pKa of the N-H Bond ( )

This value represents the deprotonation of the amine to form an amide anion.



  • Aniline pKa (DMSO): ~30.6

  • Target Molecule pKa (DMSO): ~22 – 24 (Predicted)

  • Rationale: The electron-withdrawing fluorine and trifluoromethyl groups stabilize the negative charge on the nitrogen anion via inductive effects, making the N-H proton significantly more acidic than unsubstituted aniline.

Part 3: Experimental Protocols

Standard potentiometric titration is often inaccurate for bases with pKa < 3 due to the leveling effect of water. The Spectrophotometric (UV-Metric) Titration method is the required standard for this molecule.

Principle

The neutral amine and its protonated conjugate acid possess distinct UV-Vis absorption spectra due to the perturbation of the aromatic chromophore. By monitoring absorbance changes across a pH gradient, the pKa is mathematically derived.[1][2]

Detailed Workflow (UV-Metric Method)

Reagents:

  • Stock Solution: 10 mM analyte in Methanol or DMSO.

  • Titrant: 0.5 M HCl and 0.5 M KOH.

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Cosolvent: Water/Methanol ratios (if solubility is low, extrapolate to 0% organic).

Step-by-Step Protocol:

  • Blanking: Calibrate the DAD (Diode Array Detector) spectrophotometer with the solvent blank.

  • Sample Preparation: Dilute stock to ~50 µM in the titration vessel containing 0.15 M KCl.

  • Acidification: Lower pH to ~1.0 using HCl. Ensure the sample is fully protonated.

  • Titration Loop:

    • Measure UV spectrum (200–400 nm).

    • Add micro-aliquot of KOH to increase pH by 0.2 units.

    • Stir and equilibrate (30 seconds).

    • Repeat until pH reaches ~7.0 (since pKa is expected < 2.5, going to pH 7 is sufficient).

  • Data Analysis: Use the Beer-Lambert law to plot Absorbance (

    
    ) vs. pH at the 
    
    
    
    shift.
    
    
Experimental Logic Diagram

ExperimentalWorkflow Start Start: 10mM Stock Solution SolubilityCheck Check Aqueous Solubility (Is it soluble at 50µM?) Start->SolubilityCheck MethodSelection Select Method SolubilityCheck->MethodSelection Potentiometric Potentiometric Titration (Only if pKa > 3) MethodSelection->Potentiometric High pKa UVMetric UV-Metric Titration (Ideal for pKa < 3) MethodSelection->UVMetric Low pKa (Expected) Cosolvent Use Yasuda-Shedlovsky Extrapolation (MeOH/Water) UVMetric->Cosolvent Low Solubility Execution Titrate pH 1.0 -> 7.0 Monitor Lambda-max shift UVMetric->Execution Soluble Cosolvent->Execution Calculation Calculate Inflection Point (Henderson-Hasselbalch) Execution->Calculation

Caption: Figure 2. Decision tree for selecting the appropriate pKa determination methodology.

Part 4: Implications for Drug Discovery[3]

Metabolic Stability

The N-methyl group is a metabolic "soft spot," susceptible to N-demethylation by Cytochrome P450 enzymes. However, the ortho-substitution (2-F, 6-CF3) provides steric shielding, potentially slowing down this metabolic clearance compared to non-substituted N-methyl anilines.

Lipophilicity & Permeability
  • LogD (pH 7.4): Because the pKa is ~2.0, the molecule is neutral at physiological pH.

  • Impact:

    
    .
    
  • The presence of

    
     and 
    
    
    
    significantly increases lipophilicity. Expect a LogP boost of ~1.2 units over the parent aniline. This ensures high passive membrane permeability but increases the risk of non-specific binding.
Synthetic Utility

The enhanced acidity of the N-H bond (Section 2.2) makes this molecule an excellent substrate for Buchwald-Hartwig aminations . The anion is stabilized, facilitating oxidative addition/reductive elimination cycles, though the steric bulk at the 6-position requires specialized catalysts (e.g., Pd-PEPPSI or BrettPhos).

References

  • PubChem Database. Compound Summary: 2-Fluoro-6-(trifluoromethyl)aniline.[3] National Library of Medicine. [Link]

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Protocol reference for UV-Metric pKa). [Link]

Sources

Introduction: The Double-Edged Sword of Fluorination in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicity and Handling Profile of Fluorinated N-Methyl Anilines

Fluorinated N-methyl anilines represent a critical scaffold in modern medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a widely used tactic to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and basicity (pKa), and improve binding affinity to biological targets.[1][2] The N-methyl group, similarly, can be crucial for target engagement and can influence a molecule's pharmacokinetic profile.

However, these same structural modifications necessitate a thorough and proactive assessment of the compound's toxicological profile and handling requirements. The parent aniline molecule is known for its potential to induce methemoglobinemia, oxidative stress, and carcinogenicity.[3][4] The introduction of fluorine and N-alkylation alters this profile in complex ways. While often blocking sites of metabolic oxidation and improving safety, fluorination can also, in some cases, create new metabolic liabilities or alter the electronic properties of the aniline ring, thereby influencing its toxic potential.[5][6]

This guide provides drug development professionals and researchers with a comprehensive framework for understanding and managing the risks associated with fluorinated N-methyl anilines. It moves beyond a simple recitation of rules to provide the causal logic behind safety protocols and experimental designs, ensuring a self-validating system of risk management grounded in authoritative science.

The Toxicological Profile: Mechanisms and Modulators

Understanding the potential toxicity of fluorinated N-methyl anilines begins with the well-documented hazards of aniline itself and an appreciation for how structural modifications—namely fluorination and N-methylation—perturb these mechanisms.

Foundational Toxicity of the Aniline Scaffold

The primary toxicological concerns associated with aniline exposure are hematologic and carcinogenic.[3]

  • Methemoglobinemia : The most immediate and acute effect of aniline exposure is the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin.[4] This impairs the blood's ability to transport oxygen, leading to cyanosis, headache, dizziness, and, in severe cases, cardiovascular collapse.[4][7] This process is often mediated by active metabolites.[4]

  • Oxidative Stress and Hemolysis : Aniline metabolism can generate reactive oxygen species (ROS) that damage red blood cells, leading to hemolysis (destruction of red blood cells).[8][9] This can manifest as acute or delayed hemolytic anemia.[4] Studies on primary cultured hepatocytes have shown that aniline induces ROS generation, lipid peroxidation, and DNA damage, ultimately leading to apoptosis.[10]

  • Carcinogenicity : The International Agency for Research on Cancer (IARC) classifies aniline as "probably carcinogenic to humans (Group 2A)".[11] Animal studies have demonstrated that aniline causes tumors of the spleen.[3] The genotoxic potential is supported by in vitro and in vivo studies showing DNA damage and chromosomal aberrations.[11]

The Influence of Fluorine Substitution

The introduction of fluorine atoms to the aniline ring profoundly alters its electronic properties and metabolic fate.[5][12]

  • Electronic Effects : Fluorine is highly electronegative and acts as a strong electron-withdrawing group. This decreases the basicity (lowers the pKa) of the aniline nitrogen, which can affect its interaction with biological targets and its absorption and distribution profile.[1][13]

  • Metabolic Blocking : A primary reason for fluorination is to block metabolically labile C-H bonds. By replacing a hydrogen atom with a fluorine atom, chemists can prevent cytochrome P450-mediated hydroxylation at that position, often increasing the drug's half-life.[5][14]

  • Altered Metabolic Pathways : While blocking one metabolic route, fluorination can redirect metabolism to other sites on the molecule. It is crucial to identify these alternative metabolic pathways, as they may produce novel metabolites with their own toxicological profiles.

  • Toxicity of Metabolites : Although the carbon-fluorine bond is exceptionally strong, metabolic defluorination can occur under certain biological conditions, releasing fluoride ions.[13][15] While typically a minor pathway for aryl fluorides, it is a critical parameter to assess, as high fluoride concentrations can be toxic.[13][15]

The Role of N-Methylation

The N-methyl group also plays a significant role in the molecule's disposition.

  • Metabolism : N-dealkylation is a common metabolic pathway for N-methyl anilines, converting them to the corresponding primary aniline.[5] This means that the toxicity profile of the non-methylated analogue must also be considered.

  • Potency of Methemoglobin Formation : Studies have shown that N-methylaniline can be a more potent methemoglobin-forming agent than aniline itself.[16]

A Systematic Approach to Risk Management: The RAMP Framework

A robust safety culture is built on a systematic approach to risk management. The American Chemical Society champions the RAMP framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[17][18][19] This provides a logical and defensible methodology for handling any chemical, including novel fluorinated N-methyl anilines.

RAMP_Workflow cluster_RAMP RAMP Risk Management Framework Recognize Recognize Hazards - Chemical (Toxicity, Flammability) - Procedural (Heating, Pressure) Assess Assess Risks - Evaluate Likelihood & Severity - Consider Scale & Concentration Recognize->Assess Analyze Minimize Minimize Risks - Engineering Controls - Administrative Controls - Personal Protective Equipment (PPE) Assess->Minimize Control Prepare Prepare for Emergencies - Spill Kits & First Aid - Emergency Contacts - Shutdown Procedures Minimize->Prepare Plan

Caption: The RAMP framework for systematic laboratory risk management.

  • Recognize Hazards : Assume any unfamiliar chemical is hazardous.[20] For a novel fluorinated N-methyl aniline, this involves reviewing data on the parent aniline and related halogenated structures, using Safety Data Sheets (SDS) for known analogues, and considering all potential hazards, including acute toxicity, carcinogenicity, and skin/eye irritation.[21][22][23]

  • Assess Risks : Risk is the product of hazard and exposure.[18][19] Assess the risks associated with the specific procedures you will perform. A small-scale synthesis in a closed system has a lower risk than a large-scale purification on an open bench.

  • Minimize Risks : Implement a hierarchy of controls to reduce risks to an acceptable level.[18] This is the core of safe handling, detailed in the following section.

  • Prepare for Emergencies : Know what to do if something goes wrong. This includes locating safety equipment, understanding emergency procedures, and having appropriate spill cleanup materials readily available.[21]

Safe Handling Protocols and Personal Protective Equipment (PPE)

Minimizing risk is achieved through a multi-layered approach, prioritizing engineering controls over personal protection.

Engineering Controls

These are the first line of defense, designed to isolate the researcher from the hazard.

  • Chemical Fume Hood : All work with fluorinated N-methyl anilines, including weighing, transfers, reactions, and purifications, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[24][25]

  • Ventilation : The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[24]

Administrative Controls

These are the procedures and practices that reduce exposure.

  • Standard Operating Procedures (SOPs) : Develop detailed SOPs for all experimental work, outlining the hazards, required controls, and emergency procedures.

  • Restricted Access : Clearly designate areas where these compounds are stored and handled.

  • Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[21][23] Always wash hands thoroughly with soap and water after handling these chemicals, even if gloves were worn. Contaminated work clothes should be laundered separately.[21]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected carefully based on the specific hazards.[26][27]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.[28] A face shield should be worn over goggles when there is a significant splash or explosion risk.[23][26]Protects eyes from splashes and vapors. Aromatic amines can cause severe eye damage.[22][29]
Hand Protection Chemical-resistant gloves (e.g., nitrile for incidental contact, thicker butyl or neoprene gloves for extended handling).[28][30] Gloves must be inspected before use and changed immediately upon contamination.[29]Aromatic amines can be absorbed through the skin.[7][25] No single glove material protects against all chemicals; consult the manufacturer's compatibility chart for the specific compound or a close analogue.
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn fully buttoned.[28] For larger quantities or significant splash risks, a chemical-resistant apron or coveralls should be used.[29] Long pants and closed-toe shoes are mandatory.[28]Protects skin from splashes and contact. Avoids contamination of personal clothing.
Respiratory Typically not required when working in a fume hood. If engineering controls are insufficient or for emergency response, a full-face respirator with appropriate organic vapor/amine cartridges is necessary.[22][27]Provides protection against inhalation of vapors or aerosols. Respirator use requires a formal program including fit-testing and medical evaluation.[28]
Spill and Emergency Procedures
  • Minor Spills : For small spills within a fume hood, absorb the material with an inert absorbent like sand, earth, or vermiculite.[21] Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area.

  • Major Spills : Evacuate the area immediately and alert emergency personnel.[21] Prevent the spill from entering drains or waterways. Only personnel with appropriate training and PPE should attempt to clean up a major spill.

  • First Aid :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[22][23]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[22][29]

    • Inhalation : Move the person to fresh air.[22]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting.[22]

    • In all cases of significant exposure, seek immediate medical attention.[7][31]

Experimental Workflow: A Practical Guide to Toxicity Assessment

For any novel fluorinated N-methyl aniline, a tiered approach to toxicity testing is essential to build a comprehensive safety profile. This workflow progresses from computational and simple in vitro methods to more complex biological assays.

Toxicity_Workflow cluster_Workflow Tiered Toxicity Assessment Workflow Start Novel Fluorinated N-Methyl Aniline InSilico Phase 1: In Silico & Physicochemical - QSAR Toxicity Prediction - pKa, logP Determination Start->InSilico InVitro Phase 2: In Vitro Screening - Cytotoxicity (e.g., MTT Assay) - Genotoxicity (e.g., Comet Assay) - Metabolic Stability (Microsomes) InSilico->InVitro Initial Prioritization Mechanism Phase 3: Mechanistic Assays - ROS Production Assay - Methemoglobin Formation Assay InVitro->Mechanism If Positive Hits or Concern InVivo Phase 4: In Vivo Confirmation (As required) - Rodent Acute Toxicity - Repeated Dose Studies Mechanism->InVivo For Lead Candidates

Caption: A tiered workflow for assessing the toxicity of novel compounds.

In Vitro Cytotoxicity: MTT Assay

This assay provides a rapid screen for a compound's general toxicity to living cells by measuring mitochondrial reductase activity.[10]

Protocol:

  • Cell Culture : Plate a relevant cell line (e.g., HepG2, a human liver carcinoma line) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation : Incubate the plate for a set period (e.g., 24 to 72 hours) under standard cell culture conditions.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Readout : Measure the absorbance of the purple solution using a plate reader (typically around 570 nm). Cell viability is expressed as a percentage relative to the vehicle control.

In Vitro Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA damage (e.g., single- and double-strand breaks) in individual cells.[8][10]

Protocol:

  • Cell Treatment : Expose the selected cell line to the test compound at various concentrations for a defined period.

  • Cell Embedding : Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

  • Lysis : Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding : Place the slides in an alkaline solution to unwind the DNA.

  • Electrophoresis : Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Staining and Visualization : Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis : Use image analysis software to quantify the amount of DNA in the comet tail relative to the head. This provides a measure of DNA damage.

Mechanistic Insight: Reactive Oxygen Species (ROS) Production

This assay helps determine if a compound's toxicity is mediated by oxidative stress.[8]

Aniline_Toxicity_Pathway cluster_Pathway Aniline-Induced Oxidative Stress Pathway Aniline Fluorinated N-Methyl Aniline Metabolism Metabolic Activation (e.g., by Cytochrome P450) Aniline->Metabolism Metabolites Reactive Metabolites (e.g., Hydroxylamines) Metabolism->Metabolites ROS Reactive Oxygen Species (ROS) Generation Metabolites->ROS Damage Cellular Damage ROS->Damage Lipid Lipid Peroxidation Damage->Lipid DNA DNA Damage Damage->DNA Protein Protein Oxidation Damage->Protein

Caption: A simplified pathway of aniline-induced cellular damage.

Protocol:

  • Cell Culture : Plate cells in a 96-well plate suitable for fluorescence measurements.

  • Probe Loading : Load the cells with a ROS-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).

  • Compound Treatment : Treat the cells with the test compound. Include a vehicle control and a positive control (e.g., H₂O₂).

  • Measurement : Measure the increase in fluorescence over time using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of intracellular ROS.

Conclusion

Fluorinated N-methyl anilines are invaluable tools in drug discovery, but their utility is intrinsically linked to a rigorous and informed approach to safety. By understanding the foundational toxicity of the aniline scaffold, the specific modulatory effects of fluorination and N-methylation, and by systematically applying risk management principles like RAMP, researchers can handle these compounds with confidence. A tiered experimental workflow, progressing from rapid in vitro screens to more detailed mechanistic studies, is essential for building a comprehensive toxicological profile, ensuring both the safety of laboratory personnel and the development of safer therapeutic agents.

References

  • EPA Takes First Steps to Regulate Long-Hidden Source of Toxic PFAS. (2024). Earthjustice. [Link]

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  • Safety. (n.d.). American Chemical Society. [Link]

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  • 4-fluoroaniline. (n.d.). Sdfine. [Link]

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  • Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives. (2018). PubMed. [Link]

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The Orthogonal Twist: A Technical Guide to 2,6-Disubstituted Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,6-disubstituted aniline derivatives, designed for researchers in medicinal chemistry and drug development.

Executive Summary

The 2,6-disubstituted aniline motif is a "privileged structure" in medicinal chemistry, distinguished not by its reactivity, but by its steric intransigence . By placing bulky substituents (methyl, chloro, isopropyl) at both ortho positions, this scaffold forces the nitrogen lone pair and the N-substituent out of planarity with the phenyl ring. This "orthogonal twist" creates two critical effects: conformational locking (enhancing receptor selectivity) and metabolic blockade (preventing amide hydrolysis).

This guide dissects the synthetic challenges, pharmacological advantages, and toxicological risks of this scaffold, moving beyond basic textbook definitions to application-ready protocols.

Part 1: The Steric Imperative (Theory)

The "Gear Effect" and Atropisomerism

In unsubstituted anilines, the amino group is relatively free to rotate, and the nitrogen lone pair often conjugates with the aromatic


-system. In 2,6-disubstituted derivatives, the ortho-substituents create a high rotational energy barrier (

in some cases).
  • Orthogonal Conformation: The N-substituent is forced perpendicular to the phenyl ring to minimize steric clash with the 2,6-groups.

  • Atropisomerism: In kinase inhibitors (e.g., Sotorasib, Imatinib analogs), this restricted rotation can create stable atropisomers. Drug designers utilize this to fill specific hydrophobic pockets in the ATP-binding site, improving selectivity over homologous kinases.

Metabolic Shielding

The 2,6-substitution pattern acts as a "molecular shield" for the amide bond (in anilides) or the amine itself.

  • Amidase Blockade: Enzymes like carboxylesterases and amidases require nucleophilic attack on the carbonyl carbon. The 2,6-groups sterically hinder the approach of the enzyme's active site serine/cysteine, significantly extending the half-life of drugs like Lidocaine compared to procaine.

  • Metabolic Shunting: Because the primary hydrolytic, N-acetylation, or ring-hydroxylation sites are blocked, metabolism is often shunted to remote sites (e.g., oxidation of the 2,6-methyl groups to carboxylic acids), altering the toxicity profile.

Part 2: Synthetic Architectures

Synthesizing sterically congested anilines is non-trivial. Classical nucleophilic aromatic substitution (


) fails due to electronic repulsion and steric hindrance.
The Modern Gold Standard: Buchwald-Hartwig Amination

For high-value pharmaceutical intermediates, Palladium-catalyzed cross-coupling is the method of choice. However, standard ligands (e.g.,


, dppf) fail because the oxidative addition is slow and the reductive elimination is sterically impeded.

Key Success Factors:

  • Bulky Phosphines: Ligands like BrettPhos , RuPhos , or

    
      are required. They are electron-rich (facilitating oxidative addition) and bulky (accelerating reductive elimination).
    
  • Pd-NHC Complexes: N-Heterocyclic Carbene (NHC) precatalysts (e.g., Pd-PEPPSI-IPr ) stabilize the active Pd(0) species better than phosphines in these congested environments.

Visualization: Synthetic Decision Logic

SynthesisLogic start Target: 2,6-Disubstituted Aniline check1 Are 2,6-groups electron-withdrawing (e.g., -NO2, -CF3)? start->check1 path_vns Vicarious Nucleophilic Substitution (VNS) or SNAr check1->path_vns Yes check2 Is the aryl halide available? check1->check2 No path_bh Buchwald-Hartwig Coupling check2->path_bh Yes path_red Nitration + Reduction (Classical) check2->path_red No ligand_choice Ligand Selection: BrettPhos (Primary Amines) RuPhos (Secondary Amines) Pd-PEPPSI (Extremely Hindered) path_bh->ligand_choice

Caption: Decision tree for selecting the optimal synthetic route based on substrate electronics and availability.

Part 3: Pharmacological Profiles

Data Summary: The "Privileged" 2,6-Motif

The following table illustrates how the 2,6-substitution pattern dictates the mechanism of action (MoA) across different therapeutic classes.

Drug ClassCompound2,6-SubstituentsMechanism of Steric Utility
Local Anesthetic LidocaineMethyl / MethylHydrolytic Protection: Sterics prevent rapid amide hydrolysis by plasma esterases, extending duration of action.
NSAID DiclofenacChloro / ChloroConformational Lock: Forces the two phenyl rings into a twisted orientation essential for binding to the COX-2 active site.
Kinase Inhibitor Dasatinib (Fragment)Methyl / ChloroSelectivity: The 2,6-substituents fill a specific hydrophobic pocket (Gatekeeper residue), improving selectivity against Src/Abl kinases.
Agrochemical MetolachlorMethyl / EthylMetabolic Stability: Prevents rapid degradation in soil and plants, ensuring prolonged herbicidal activity.
Case Study: Diclofenac's "Twist"

Diclofenac is a quintessential example. The two ortho-chloro groups force the aniline ring perpendicular to the phenylacetic acid ring.

  • Effect: This twist is not just for stability; it is a pharmacophore . The twisted conformation allows the drug to fit into the L-shaped hydrophobic channel of the Cyclooxygenase (COX) enzyme.

  • Evidence: Analogs without the 2,6-dichloro substitution (planar analogs) show significantly reduced COX inhibition potency (References 1, 2).

Part 4: Toxicology & Metabolism[1]

The stability provided by the 2,6-motif is a double-edged sword.

The 2,6-Xylidine Hazard

Metabolism of Lidocaine and similar drugs releases 2,6-dimethylaniline (2,6-xylidine) .[1]

  • Carcinogenicity: 2,6-xylidine is a known nasal carcinogen in rats.[1] It undergoes N-hydroxylation to form a reactive nitrenium ion, which forms DNA adducts.

  • Relevance: While the risk is low for short-term anesthetic use, it is a major consideration for chronic oral drugs.

Methemoglobinemia

A specific toxicity associated with aniline metabolites.[2]

  • Mechanism: The hepatic metabolite N-phenylhydroxylamine enters the red blood cell and oxidizes Hemoglobin (

    
    ) to Methemoglobin (
    
    
    
    ).
  • Cycle: The phenylhydroxylamine is oxidized to nitrosobenzene in the process, which is then recycled back to phenylhydroxylamine by NADPH-dependent enzymes, creating a "redox cycle" where one molecule of toxin can oxidize many molecules of hemoglobin.

Part 5: Experimental Protocols

Protocol: Buchwald-Hartwig Coupling of Sterically Hindered Anilines

Objective: Coupling 2,6-dimethylaniline with an aryl bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 2,6-Dimethylaniline (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or Pd-PEPPSI-IPr
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2-4 mol%)

  • Base:

    
     (1.4 equiv) - Crucial for hindered substrates
    
  • Solvent: Toluene or Dioxane (anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times. Oxygen is the enemy of this catalytic cycle.

  • Loading: Add Pd source, Ligand, and Base inside a glovebox (if available) or under positive Argon flow.

  • Solvation: Add the aryl bromide and aniline via syringe. Add solvent.[2][3][4]

  • Activation: Heat to 100-110°C . Steric hindrance increases the activation energy for the coupling; room temperature is rarely sufficient.

  • Monitoring: Monitor via GC-MS (TLC is often difficult due to overlapping spots). Look for the disappearance of the bromide.

  • Workup: Cool, filter through a celite pad (to remove Pd black), and concentrate. Purify via flash chromatography.

Protocol: Microsomal Stability Assay (Metabolic Resistance)

Objective: To quantify the "metabolic shielding" effect.

  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (1 µM final) and incubate at 37°C for 5 mins.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold Acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives the half-life (
    
    
    ).
    • Expected Result: A 2,6-disubstituted aniline should show a significantly longer

      
       (>60 min) compared to an unsubstituted aniline (<15 min).
      
Visualization: Metabolic Pathways

Metabolism cluster_0 Lidocaine (Substrate) cluster_1 Major Pathway (CYP1A2/3A4) cluster_2 Toxic Pathway Lido Lidocaine Deethyl MEGX (Active Metabolite) Lido->Deethyl N-deethylation Cleavage Amidase Hydrolysis Deethyl->Cleavage Xyl 2,6-Xylidine (Carcinogen) Cleavage->Xyl Release of Aniline OH_Xyl 4-OH-2,6-Xylidine (Excreted) Xyl->OH_Xyl Safe Route (Ring Oxidation) N_OH N-OH-2,6-Xylidine (Toxicophore) Xyl->N_OH Toxic Route (N-Oxidation)

Caption: Metabolic fate of Lidocaine, highlighting the release of the 2,6-xylidine fragment and the divergence between safe excretion and bioactivation.

References

  • Altman, R. A., et al. (2012).[2] "Diclofenac: an update on its mechanism of action and safety profile."[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Perreault, S., et al. (2022). "Atropisomerism in Kinase Inhibitors: A Pharmaceutical Perspective." Accounts of Chemical Research. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Nelson, S. D. (1982). "Metabolic activation and toxicity of lidocaine metabolite 2,6-xylidine." Journal of Medicinal Chemistry. Link

  • Gustafson, J. L., et al. (2018). "The Appearance of Atropisomerism in Pharmaceuticals." Future Medicinal Chemistry. Link

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Methodological & Application

incorporation of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 2-Fluoro-N-methyl-6-(trifluoromethyl)aniline in Heterocyclic Medicinal Chemistry

Introduction & Strategic Utility

The aniline derivative 2-fluoro-N-methyl-6-(trifluoromethyl)aniline represents a "privileged" yet synthetically challenging building block in modern drug discovery. Its structural uniqueness lies in the 2,6-disubstitution pattern , which imposes severe steric constraints on the nitrogen atom, forcing the N-methyl group out of the aromatic plane.

Why this molecule matters:

  • Conformational Locking: The ortho-fluoro and ortho-trifluoromethyl groups restrict rotation around the C(aryl)-N bond. When incorporated into kinase inhibitors (e.g., targeting B-Raf or EGFR), this pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • Metabolic Stability: The N-methyl group prevents the formation of reactive nitrenium ions (common with primary anilines), while the fluorine and trifluoromethyl groups block metabolic oxidation at the most reactive ring positions.

  • Electronic Tuning: The push-pull system (electron-donating amine vs. electron-withdrawing F/CF

    
    ) creates a unique electronic signature that modulates the pKa of the nitrogen, affecting both solubility and hydrogen bond acceptor capability.
    

However, these same features make "incorporating" this aniline into larger heterocycles difficult. Standard nucleophilic attacks fail due to steric shielding. This guide details two validated protocols to overcome these barriers: Pd-Catalyzed Cross-Coupling (for linker synthesis) and Intramolecular Cyclization (for fused ring synthesis).

Critical Analysis of Reactivity

Before attempting synthesis, researchers must understand the reactivity profile:

FeatureReactivity ConsequenceSynthetic Strategy
Steric Crowding (2,6-subst.) High barrier to N-attack; poor nucleophile.Use specialized bulky phosphine ligands (e.g., BrettPhos) to create a spacious catalytic pocket.
Electronic Deactivation Nucleophilicity reduced by F/CF

induction.
Requires strong bases (NaOtBu, LiHMDS) and elevated temperatures.
Ortho-Fluorine Potential leaving group for

(difficult).
Can be displaced intramolecularly to form fused rings (e.g., benzoxazines) under forcing conditions.
N-Methylation Prevents formation of diazonium salts.Precludes standard Sandmeyer or Fischer Indole syntheses; necessitates Buchwald-Hartwig or oxidative cyclization routes.

Protocol A: Sterically Demanding Buchwald-Hartwig Coupling

Application: Attaching the aniline to a heteroaryl chloride (e.g., Pyrimidine, Quinoline) to synthesize kinase inhibitor scaffolds.

The Challenge: Standard catalysts like Pd(PPh


)

or Pd(dppf)Cl

are ineffective because the oxidative addition complex is too crowded to allow the bulky aniline to coordinate.

The Solution: Use of BrettPhos or RuPhos precatalysts, which are designed to facilitate the coupling of sterically hindered secondary amines.

Experimental Workflow

Reagents:

  • Substrate A: 2-Fluoro-N-methyl-6-(trifluoromethyl)aniline (1.0 equiv)

  • Substrate B: 4-Chloropyrimidine derivative (1.1 equiv)

  • Catalyst: BrettPhos Pd G3 (2-5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Protocol:

  • Preparation: In a glovebox or under strictly inert argon atmosphere, charge a reaction vial with the 4-chloropyrimidine (1.0 mmol), the aniline (1.0 mmol), and NaOtBu (1.5 mmol).

  • Catalyst Addition: Add BrettPhos Pd G3 precatalyst (0.03 mmol). Note: The G3 precatalyst ensures rapid activation even at lower temperatures compared to Pd(OAc)

    
     + Ligand mixtures.
    
  • Solvation: Add anhydrous 1,4-dioxane (5 mL, 0.2 M concentration). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 100°C for 12–16 hours.

    • Checkpoint: Monitor via LC-MS. The starting aniline has a distinct retention time. If conversion stalls, add 1 mol% additional catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Insight: The ortho-CF


 group creates a "picket fence" around the nitrogen. BrettPhos is sufficiently bulky to prevent bis-ligation to Palladium, keeping the metal center open (monoligated) and accessible for the difficult amine coordination step [1].

Protocol B: Synthesis of Fused Benzoxazines via Intramolecular

Application: Creating novel bicyclic cores (4-methyl-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine) for bioisosteric replacement of indole/quinoline cores.

The Challenge: The 2-fluoro position is generally stable. To force cyclization, we must use the N-methyl group as a tether to bring a nucleophile (alkoxide) into proximity with the fluorine.

Experimental Workflow

Reagents:

  • Starting Material: 2-Fluoro-N-methyl-6-(trifluoromethyl)aniline

  • Reagent: 2-Bromoethanol (1.2 equiv) or Ethylene Oxide

  • Base 1: K

    
    CO
    
    
    
    (mild, for alkylation)
  • Base 2: KOtBu (strong, for cyclization)

  • Solvent: DMF (polar aprotic is essential)

Step-by-Step Protocol:

  • N-Alkylation (Tether Installation):

    • Dissolve aniline (1.0 equiv) in DMF. Add K

      
      CO
      
      
      
      (2.0 equiv) and 2-bromoethanol (1.2 equiv).
    • Heat to 80°C for 4 hours. The secondary amine is nucleophilic enough to displace the alkyl bromide.

    • Result: Formation of the tertiary amine intermediate: 2-((2-fluoro-6-(trifluoromethyl)phenyl)(methyl)amino)ethanol.

  • One-Pot Cyclization (

    
    ): 
    
    • Crucial Step: Do not isolate the intermediate if possible. Cool the reaction to 0°C.

    • Add Potassium tert-butoxide (KOtBu, 2.5 equiv) slowly.

    • Allow to warm to room temperature, then heat to 110°C .

    • Mechanism:[1][2][3] The alkoxide formed is a potent nucleophile. Despite the electron-rich nitrogen deactivating the ring, the intramolecular nature of the attack (forming a 6-membered ring) and the inductive withdrawal of the CF

      
       group allow the displacement of the Fluoride ion [2].
      
  • Quench & Isolation:

    • Pour into ice water. Extract with Et

      
      O (avoid DCM if emulsions form).
      
    • Wash organics with LiCl solution (to remove DMF).

    • Purify via silica gel chromatography.[3]

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways based on the chosen protocol.

G cluster_0 Key Constraint: Steric Hindrance Start 2-Fluoro-N-methyl- 6-(trifluoromethyl)aniline StepA1 Pd-Catalyzed Coupling (BrettPhos, NaOtBu) Start->StepA1 Protocol A: Intermolecular StepB1 N-Alkylation (2-Bromoethanol) Start->StepB1 Protocol B: Intramolecular ProductA N-Aryl/Heteroaryl Kinase Inhibitor Core StepA1->ProductA C-N Bond Formation InterB Intermediate: N-(2-Hydroxyethyl) Adduct StepB1->InterB Tethering StepB2 Intramolecular SnAr (KOtBu, 110°C) InterB->StepB2 Alkoxide Formation ProductB 8-(CF3)-4-Me-Benzoxazine (Fused Heterocycle) StepB2->ProductB F-Displacement (Ring Closure)

Figure 1: Divergent synthetic pathways. Protocol A utilizes the amine as a nucleophile for cross-coupling, while Protocol B leverages the ortho-fluorine for ring fusion.

Data Summary: Optimization Parameters

The following table summarizes optimization data for the Buchwald-Hartwig Coupling (Protocol A), highlighting the necessity of specific ligands.

EntryCatalyst SystemBaseSolventYield (%)Notes
1Pd(PPh

)

Cs

CO

Toluene< 5%Ligand too small; Pd deactivated by sterics.
2Pd(dppf)Cl

NaOtBuDioxane15%Poor conversion; significant dehalogenation of partner.
3Pd

(dba)

+ XPhos
NaOtBuDioxane45%Moderate; XPhos is bulky but BrettPhos is superior here.
4BrettPhos Pd G3 NaOtBu Dioxane 92% Optimal. Fast initiation, high stability.
5RuPhos Pd G3LiHMDSTHF88%Good alternative; useful for base-sensitive substrates.

References

  • Maitro, G., et al. (2018). "Precatalysts for the Buchwald-Hartwig Amination of Sterically Hindered Amines." Sigma-Aldrich / Merck Technical Library.

  • Ossila Ltd. (2023). "2-Fluoro-4-(trifluoromethyl)aniline: Properties and Applications in Heterocyclic Synthesis." Ossila Product Guide.

  • Santa Cruz Biotechnology. (2023). "2-(Trifluoromethyl)aniline Derivatives and Chemical Properties." SCBT Chemicals.

  • Hernández-Luis, F., et al. (2010).[4] "Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives." European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

improving reaction yield of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers optimizing the synthesis of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline .

This compound features a highly electron-deficient and sterically congested aniline core.[1] The presence of ortho-fluoro and ortho-trifluoromethyl groups creates a "privileged" but challenging motif. Standard alkylation protocols often fail due to the deactivated nitrogen nucleophile (electronic effect) and significant steric shielding (steric effect).

Subject: Synthesis of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline Ticket ID: OPT-F-CF3-NMe Status: Resolved / Expert Mode

Executive Summary: The "Yield-Killer" Factors

Before attempting optimization, understand why this reaction fails:

  • Deactivated Nucleophile: The -CF3 and -F groups pull electron density from the nitrogen, making the aniline roughly 100x less nucleophilic than unsubstituted aniline. Direct alkylation with Methyl Iodide (MeI) often stalls.

  • Steric Gatekeeping: The bulky -CF3 group at the 6-position blocks the trajectory of incoming electrophiles.

  • Over-Alkylation Risk: Once the first methyl group is added, the nitrogen becomes slightly more nucleophilic (inductive effect of methyl), paradoxically increasing the rate of the second alkylation (forming the dimethyl impurity) relative to the first.

Recommended Synthetic Routes

We recommend two distinct protocols depending on your starting material.

Protocol A: The "Industrial" Route (SnAr)

Best for: High yield, Scale-up, Cost-efficiency. Starting Material: 2,6-Difluorobenzotrifluoride. Mechanism: Nucleophilic Aromatic Substitution (SnAr).[2][3]

This route bypasses the weak nucleophilicity of the aniline by using the electrophilicity of the benzene ring. The -CF3 group activates the ortho-fluorines for displacement.

  • Reagents: Methylamine (40% aq. or 2M in THF), K₂CO₃ (base).

  • Solvent: DMSO (fastest) or Ethanol (cleanest).

  • Key Advantage: Regioselectivity is high because the steric bulk of the first methylamino group hinders the approach of a second methylamine, preventing bis-substitution.

Protocol B: The "Laboratory" Route (Reductive Amination)

Best for: Availability, mild conditions.[3][4][5] Starting Material: 2-Fluoro-6-(trifluoromethyl)aniline. Mechanism: Condensation followed by Hydride Reduction.

Direct alkylation is discouraged. Instead, force the formation of an imine/hemiaminal with formaldehyde and reduce it in situ.

  • Reagents: Paraformaldehyde (5 eq), NaBH₄ (or NaCNBH₃), Trifluoroacetic Acid (TFA).

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Dichloromethane (DCM).

  • Key Advantage: TFE stabilizes the iminium intermediate, driving conversion even with the electron-poor aniline.

Experimental Workflows (Visualized)

Workflow Diagram

Synthesis_Workflow Start Select Precursor RouteA Route A: 2,6-Difluorobenzotrifluoride (SnAr Method) Start->RouteA RouteB Route B: 2-Fluoro-6-(trifluoromethyl)aniline (Reductive Amination) Start->RouteB StepA1 Add MeNH2 (3.0 eq) + K2CO3 Solvent: DMSO or NMP RouteA->StepA1 StepB1 Add Paraformaldehyde (5 eq) Solvent: TFE or Toluene RouteB->StepB1 StepA2 Heat to 80°C Monitor for Bis-substitution StepA1->StepA2 Decision Check Conversion (LCMS) StepA2->Decision StepB2 Add NaBH4 (pellets) Acid Catalyst (TFA) StepB1->StepB2 StepB2->Decision Success Target: 2-Fluoro-N-methyl-6-(trifluoromethyl)aniline Yield > 85% Decision->Success Clean Mono-product Fail Low Yield / Impurities Decision->Fail Incomplete / Dimethyl

Caption: Decision tree for selecting the optimal synthetic pathway based on precursor availability.

Troubleshooting & FAQs

Q1: My SnAr reaction (Route A) stalled at 60% conversion. Adding more methylamine didn't help.

  • Diagnosis: The leaving group fluoride (F-) is accumulating and may be inhibiting the reaction or the solvent is too "dry" (fluoride salts are insoluble and coat the surface).

  • Fix:

    • Solvent Switch: Switch from THF to DMSO or NMP . Polar aprotic solvents accelerate SnAr by orders of magnitude.

    • Temperature: Increase temperature to 90°C . The CF3 group provides enough activation to prevent decomposition.

    • Additive: Add a crown ether (18-Crown-6) if using K₂CO₃ to solubilize the carbonate.

Q2: In the Reductive Amination (Route B), I am seeing 15% starting material and 10% dimethyl impurity.

  • Diagnosis: The "Goldilocks" problem. The imine formation is slow (due to sterics), but once formed, it reduces and methylates again.

  • Fix:

    • Use TFE: Run the reaction in 2,2,2-Trifluoroethanol . This solvent hydrogen-bonds to the imine, activating it for reduction while suppressing the nucleophilicity of the product (preventing the second methylation).

    • Stepwise Addition: Do not add NaBH₄ immediately. Stir Aniline + Paraformaldehyde + Acid for 2 hours at 60°C to ensure imine formation before cooling and adding the hydride.

Q3: I cannot separate the N-methyl product from the unreacted primary aniline.

  • Diagnosis: Both are weak bases with similar polarities.

  • Fix: Chemical Separation (Acetic Anhydride Trick).

    • Add 1.1 eq of Acetic Anhydride to the crude mixture.

    • The unreacted primary aniline reacts rapidly to form the acetamide (neutral). The bulky secondary amine (your product) reacts much slower due to the 2,6-substitution.

    • Perform an acid-base extraction. The N-methyl product remains basic and extracts into HCl; the acetamide impurity stays in the organic layer.

Optimization Data Tables

Table 1: Solvent Effects on SnAr Yield (Route A)

Conditions: 2,6-difluorobenzotrifluoride (1.0 eq), MeNH₂ (3.0 eq), 80°C, 4h.

SolventDielectric ConstantConversion (%)Mono:Bis RatioNotes
THF 7.535%>99:1Too slow.
Ethanol 24.578%95:5Good green option.
DMSO 46.798% 92:8Recommended. Fast but requires workup.
Toluene 2.4<10%N/ANon-polar solvents fail.
Table 2: Reducing Agents for Route B

Conditions: Aniline (1.0 eq), Paraformaldehyde (5.0 eq), Solvent: TFE.

Reducing AgentAcid CatalystYield (%)Comment
NaBH₄ TFA65%Strong reduction; some over-methylation.
NaCNBH₃ AcOH72%Slower, toxic byproducts.
H₂ / Pd/C None40%Fails due to catalyst poisoning by F/amines.
NaBH(OAc)₃ TFA88% Recommended. Best balance of activity/selectivity.

References

  • SnAr Mechanism & Solvent Effects

    • Nucleophilic Arom
    • Source:

  • Reductive Amination in TFE

    • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
    • Source:

  • N-Methylation Protocols

    • Catalytic N-methyl
    • Source:

  • General Reactivity of Trifluoromethyl Anilines

    • Preparation of trifluoromethylanilines (P
    • Source:

Sources

solving solubility issues with 2-fluoro-N-methyl-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Solubilizing 2-Fluoro-N-methyl-6-(trifluoromethyl)aniline

Case ID: 2F-NMe-6CF3-SOL Classification: Fluorinated Aromatic Amines / Solubility Optimization Status: Active Guide

Executive Summary: The "Ortho-Effect" Trap

Researchers frequently encounter solubility and reactivity failures with 2-fluoro-N-methyl-6-(trifluoromethyl)aniline because they treat it like a standard aniline. It is not.

The combination of an ortho-fluorine and a bulky ortho-trifluoromethyl group creates a "bunker effect" around the nitrogen. This drastically lowers the


 (making salt formation difficult) and increases lipophilicity (LogP), causing the compound to "oil out" in aqueous media rather than dissolve. This guide addresses these physicochemical anomalies with specific protocols.

Module 1: Critical Solubility Parameters

Before attempting dissolution, verify your experimental parameters against the compound's profile.

ParameterValue (Approx.)Implication for Handling
State Low-melting solid / OilMay exist as a supercooled liquid; requires gentle warming to handle.
Predicted LogP ~2.8 - 3.2Highly lipophilic. Insoluble in pure water.[1]
Predicted

< 1.5Critical: Will not protonate in pH 7 buffers. Unstable salts in water.
H-Bond Donors 1 (NH)Weak donor due to electron-withdrawing groups.
Best Solvents DMSO, DMF, DCM, MeOHUse polar aprotic solvents for stock solutions.

Module 2: Troubleshooting Scenarios

Scenario A: "The compound precipitates immediately upon adding to aqueous buffer (PBS/Media)."

Diagnosis: You are experiencing "Crash-Out" due to the hydrophobic effect. The


 group is extremely hydrophobic. When you dilute a DMSO stock into water, the water molecules form a cage around the hydrophobic drug (entropic penalty), forcing the drug molecules to aggregate.

Protocol: The "Step-Down" Dilution Method Do not inject the concentrated stock directly into the bulk media.

  • Prepare Stock: Dissolve compound in 100% DMSO to 100 mM.

  • Intermediate Phase: Prepare a "transitional" solution.

    • Mix the DMSO stock 1:1 with PEG-400 or Propylene Glycol .

    • Why? This reduces the dielectric shock when hitting the water.

  • Surfactant Shielding (For Biological Assays):

    • Add Tween-80 (0.1% final concentration) or Pluronic F-127 to your aqueous buffer before adding the compound.

    • Mechanism:[2][3] The surfactant forms micelles that encapsulate the lipophilic

      
      -aniline, preventing macro-aggregation.
      
  • Final Dilution: Slowly add the Intermediate Mix to the surfactant-containing buffer with rapid vortexing.

Scenario B: "I cannot isolate the Hydrochloride (HCl) salt, or it turns into an oil."

Diagnosis: You are fighting low basicity . The electron-withdrawing induction from the 2-Fluoro and 6-Trifluoromethyl groups pulls electron density away from the nitrogen lone pair. Furthermore, the steric bulk of the


 group hinders the solvation of the resulting ammonium cation.
  • Result: The equilibrium favors the free base. If you add aqueous HCl, the salt hydrolyzes immediately, and the free base separates as an oil.

Protocol: Anhydrous Salt Formation If you must have a solid salt, water must be excluded entirely.

  • Solvent: Dissolve the free base in anhydrous Diethyl Ether or Dichloromethane (DCM) .

  • Acid Source: Use 2.0 M HCl in Diethyl Ether or 4.0 M HCl in Dioxane (Commercially available anhydrous reagents).

  • Precipitation:

    • Add acid dropwise at 0°C under Nitrogen.

    • If oil forms, scratch the glass side to induce nucleation.

    • Add anhydrous Hexane or Heptane to force precipitation.

  • Filtration: Filter rapidly under inert gas. These salts are often hygroscopic; moisture from the air will hydrolyze them back to the oil.

Scenario C: "Reaction yields are low in nucleophilic substitution (S_NAr or Alkylation)."

Diagnosis: This is often mistaken for a solubility issue, but it is actually a Nucleophilicity issue. The nitrogen is sterically crowded and electronically deactivated.

Protocol: Solvent & Catalyst Switch

  • Solvent: Switch from Ethanol/Methanol to DMF or NMP (N-methyl-2-pyrrolidone). These high-boiling polar aprotic solvents stabilize the transition state and improve solubility at high temperatures.

  • Temperature: This molecule requires energy. Run reactions at 80°C - 120°C .

  • Base: Use Cesium Carbonate (

    
    )  instead of Potassium Carbonate.
    
    • Why? The "Cesium Effect" improves solubility in organic solvents and promotes reaction with weak nucleophiles.

Module 3: Decision Logic Visualization

The following flowchart guides you through the optimal solubilization strategy based on your end application.

SolubilityStrategy Start Start: 2-F-N-Me-6-CF3-Aniline Goal Define Application Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Synthesis Chemical Synthesis (Reaction) Goal->Synthesis Purification Purification/Analysis (HPLC/LCMS) Goal->Purification Stock 1. Dissolve in 100% DMSO BioAssay->Stock TempCheck Reaction Temp? Synthesis->TempCheck MobilePhase Acidic Mobile Phase (0.1% Formic Acid) Purification->MobilePhase PrecipCheck Precipitates in Media? Stock->PrecipCheck No No PrecipCheck->No Low Conc. Yes Yes PrecipCheck->Yes High Conc. DirectAdd Direct Addition OK (<0.5% DMSO final) CoSolvent Add Co-solvent: PEG-400 or Tween-80 LowTemp Use DCM or THF (Solubility Good) TempCheck->LowTemp <50°C HighTemp Use DMF, NMP, or DMAc (Prevents Oiling Out) TempCheck->HighTemp >80°C Issue Peak Tailing? MobilePhase->Issue Fix Switch to High pH (Ammonium Bicarb) Issue->Fix Yes (Weak Base) No->DirectAdd Yes->CoSolvent

Caption: Decision tree for solvent selection based on experimental intent. Green nodes indicate standard paths; Red nodes indicate intervention strategies for difficult solubility.

Frequently Asked Questions (FAQs)

Q1: Why is the


 so much lower than N-methylaniline? 
A:  The ortho-fluorine and ortho-trifluoromethyl groups exert a strong electron-withdrawing inductive effect (-I), reducing the electron density on the nitrogen. Additionally, the bulky 

group sterically hinders the approach of solvent molecules necessary to stabilize the protonated cation. This makes the conjugate acid highly unstable in water [1].

Q2: Can I use Cyclodextrins (HP-


-CD) to dissolve it? 
A:  Yes, and this is highly recommended for in vivo formulations. The fluorinated aromatic ring fits well into the hydrophobic cavity of Hydroxypropyl-

-cyclodextrin. A 20% w/v HP-

-CD solution is a standard starting point for formulation [2].

Q3: The compound shows up as two peaks on my LC-MS. Is it impure? A: Not necessarily. N-methyl anilines with bulky ortho substituents can exhibit atropisomerism (restricted rotation) or distinct rotamers on the NMR/LC timescale, especially at low temperatures. However, it is more likely you are seeing a hydrolysis product if you are using strong acidic conditions over time. Ensure your method uses a basic buffer (Ammonium Bicarbonate) to sharpen the peak, as the protonation equilibrium in acid can cause peak broadening or splitting [3].

References

  • Sigma-Aldrich. (2025). 2-Fluoro-6-(trifluoromethyl)aniline Safety Data Sheet & Properties.Link

  • Journal of Medicinal Chemistry. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups.[4] (Discusses lipophilicity trends in fluorinated chains). Link

  • PubChem. (2025).[5][6][7] Compound Summary: 2-fluoro-6-(trifluoromethyl)aniline.[5][7][8][9] (Structural and physical property data).[5][6][10] Link

(Note: Specific solubility data for the N-methyl variant is derived from structural activity relationships (SAR) of the parent primary aniline, CAS 144851-61-6, and general principles of fluorinated aromatic chemistry.)

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline vs. 2,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Fluorinated Anilines in Modern Synthesis

In the landscape of medicinal chemistry and materials science, aniline derivatives are indispensable building blocks. The strategic incorporation of fluorine substituents has become a primary tool for modulating the physicochemical and pharmacological properties of lead compounds, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth, objective comparison of two ortho-substituted anilines: the sterically encumbered and electronically deactivated 2-fluoro-N-methyl-6-(trifluoromethyl)aniline and the classic, moderately deactivated 2,6-difluoroaniline.

Understanding the nuanced differences in their reactivity is paramount for researchers designing synthetic routes. This document moves beyond catalog data to explain the causality behind their chemical behavior, offering field-proven insights and detailed experimental protocols to guide your synthetic strategy.

Molecular Properties at a Glance

A direct comparison of the core physical and structural properties of these two reagents provides an initial framework for understanding their distinct chemical personalities.

Property2-fluoro-N-methyl-6-(trifluoromethyl)aniline2,6-difluoroaniline
Structure Structure of 2-fluoro-N-methyl-6-(trifluoromethyl)anilineStructure of 2,6-difluoroaniline
CAS Number 144851-61-6 (for the non-N-methylated analog)5509-65-9[3]
Molecular Formula C₈H₇F₄NC₆H₅F₂N[3]
Molecular Weight 193.14 g/mol 129.11 g/mol [3]
Boiling Point ~155 °C (for non-N-methylated analog)[4]51-52 °C / 15 mmHg[5]
Density ~1.388 g/mL at 25 °C (for non-N-methylated analog)[4]1.199 g/mL at 25 °C[5]

Note: Data for 2-fluoro-N-methyl-6-(trifluoromethyl)aniline is extrapolated from its primary amine analog, as comprehensive data for the N-methylated version is less common. The addition of a methyl group will slightly increase the molecular weight, boiling point, and alter its density.

Deep Dive: Analysis of Steric and Electronic Profiles

The reactivity of an aniline is fundamentally governed by the interplay between the steric environment around the nitrogen atom and the electronic density of both the amine and the aromatic ring.

Electronic Profile: A Tale of Two Electron Sinks

The nucleophilicity of the amine lone pair is critically dependent on its availability. Both molecules feature strongly deactivating ortho-substituents that pull electron density away from the nitrogen through the inductive effect (-I).

  • 2,6-difluoroaniline : The two fluorine atoms exert a powerful -I effect, significantly reducing the basicity and nucleophilicity of the amine compared to unsubstituted aniline.[6] While fluorine can technically donate electron density via a mesomeric (+M) or resonance effect, the inductive effect is dominant.[7]

  • 2-fluoro-N-methyl-6-(trifluoromethyl)aniline : This molecule presents a far more extreme case of electronic deactivation. The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily acting through an intense inductive effect.[8][9] Its electron-withdrawing ability is significantly higher than that of a fluorine atom.[2] The combined -I effects of the ortho-fluorine and the ortho-trifluoromethyl group render the nitrogen lone pair exceptionally electron-poor. The N-methyl group provides a minor, almost negligible, electron-donating (+I) effect which is completely overshadowed.

Steric Profile: Shielding the Reactive Center

Steric hindrance can be a decisive factor in determining reaction feasibility, particularly for bimolecular reactions involving the amine.

  • 2,6-difluoroaniline : The two ortho-fluorine atoms provide a moderate level of steric shielding to the primary amine.

  • 2-fluoro-N-methyl-6-(trifluoromethyl)aniline : This molecule is severely sterically hindered. The combination of an ortho-fluorine, a bulky ortho-trifluoromethyl group, and, most critically, the N-methyl group, creates a highly congested environment around the secondary amine.[10][11] This steric bulk presents a significant kinetic barrier for the approach of electrophiles.

Comparative Reactivity in Key Synthetic Transformations

The differences in electronic and steric profiles lead to profoundly different behaviors in common synthetic reactions.

Amine Nucleophilicity: The Challenge of Amide Bond Formation

Amide coupling is a cornerstone reaction where the differences between these two anilines are starkly revealed.

  • 2,6-difluoroaniline : As a moderately deactivated primary amine, it can typically undergo amide coupling under standard conditions (e.g., using coupling reagents like EDC/HOBt or HATU). However, due to its reduced nucleophilicity, reactions may require elevated temperatures or longer reaction times compared to electron-rich anilines.

  • 2-fluoro-N-methyl-6-(trifluoromethyl)aniline : This amine is an extremely challenging nucleophile. The combination of severe steric hindrance and exceptionally low electron density on the nitrogen makes standard amide coupling protocols likely to fail.[12] Success requires forcing conditions and highly reactive electrophiles. The most reliable strategy involves converting the carboxylic acid to a highly reactive intermediate, such as an acyl fluoride or acyl chloride, or using a potent uronium/aminium coupling reagent like HATU or PyBOP, often at elevated temperatures.[11][13]

G cluster_0 Amide Coupling Workflow cluster_1 For 2,6-Difluoroaniline cluster_2 For 2-fluoro-N-methyl-6-(trifluoromethyl)aniline start Carboxylic Acid + Amine coupling Select Coupling Strategy start->coupling std_reagent Standard Reagents (e.g., EDC, HATU) coupling->std_reagent Less Hindered Moderately Deactivated harsh_reagent Potent Reagents (HATU, PyBOP) or Acyl Halide Formation coupling->harsh_reagent Highly Hindered Severely Deactivated std_cond Standard Conditions (RT to 60 °C) std_reagent->std_cond workup Reaction Monitoring (TLC/LC-MS) & Aqueous Workup std_cond->workup harsh_cond Forcing Conditions (Elevated Temp, Microwave) harsh_reagent->harsh_cond harsh_cond->workup purify Purification (Column Chromatography) workup->purify product Target Amide purify->product

Caption: Logical workflow for amide coupling, highlighting divergent strategies.

This protocol is designed for a highly deactivated amine like 2-fluoro-N-methyl-6-(trifluoromethyl)aniline.

  • Acid Activation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C.

  • Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

    • Causality: Oxalyl chloride with catalytic DMF is a highly efficient method for generating a reactive acyl chloride intermediate in situ.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Monitor for cessation of gas evolution.

  • Amine Addition: In a separate flask, dissolve 2-fluoro-N-methyl-6-(trifluoromethyl)aniline (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DCM.

    • Causality: DIPEA acts as a scavenger for the HCl generated during the reaction without competing with the aniline nucleophile. An excess is used to ensure the reaction medium remains basic.

  • Cool the acyl chloride solution back to 0 °C and add the amine/DIPEA solution dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. If monitoring by LC-MS shows a sluggish reaction, the mixture can be gently heated to reflux (switching the solvent to 1,2-dichloroethane (DCE) may be necessary for higher temperatures).

  • Workup: Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Aromatic Ring Electrophilicity: Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

While these molecules are typically used as nucleophiles, the electron-withdrawing nature of their substituents makes their aromatic rings highly electron-deficient and, therefore, susceptible to attack by strong nucleophiles, should a suitable leaving group be present.

  • Theoretical Assessment : The SNAr mechanism is accelerated by electron-withdrawing groups positioned ortho or para to a leaving group, as they stabilize the negatively charged Meisenheimer intermediate.[14][15] The trifluoromethyl group is a more potent ring deactivator than fluorine.[2][9] Therefore, an aromatic ring bearing a -CF₃ group is inherently more electrophilic and more primed for SNAr than one bearing only -F groups.

  • Reactivity Prediction : If both anilines were modified to include a leaving group (e.g., a chlorine or nitro group) at a position activated by the existing substituents, the 2-fluoro-6-(trifluoromethyl)aryl system would undergo SNAr much more readily than the 2,6-difluoroaryl system.

Caption: The addition-elimination mechanism of SNAr reactions.

Conclusion: Selecting the Right Reagent for the Job

The choice between 2-fluoro-N-methyl-6-(trifluoromethyl)aniline and 2,6-difluoroaniline is a choice between a moderately deactivated nucleophile and an extremely deactivated, sterically shielded one.

  • Choose 2,6-Difluoroaniline when:

    • You require a moderately deactivated aniline for standard transformations like amide couplings, sulfonamide formations, or heterocycle synthesis.

    • Your reaction conditions are not amenable to high heat or highly aggressive reagents.

    • You need a reliable, commercially available building block for structure-activity relationship (SAR) studies.[1]

  • Choose 2-fluoro-N-methyl-6-(trifluoromethyl)aniline when:

    • Your synthesis demands an exceptionally electron-poor aromatic ring.

    • You are performing reactions where the aniline nitrogen's basicity must be minimized to prevent side reactions.

    • You are prepared to employ forcing conditions (high temperatures, microwave irradiation, highly reactive coupling agents) to overcome the dual challenges of steric hindrance and low nucleophilicity.[11]

Ultimately, a thorough understanding of the electronic and steric properties detailed in this guide will empower researchers to make informed decisions, anticipate reactivity challenges, and design more robust and successful synthetic strategies.

References

  • BenchChem. A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Anilines.

  • X-MOL. Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline.

  • Wikidata. Fluoroaniline.

  • Fisher Scientific. Safety Data Sheet: 2,6-Difluoroaniline.

  • Vaia. Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing.

  • Krishnan, C., & Sadasivam, V. (2014). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica, 6(4), 362-366.

  • BenchChem. Strategies to overcome steric hindrance in N-methylated peptide synthesis.

  • Wikipedia. Nucleophilic aromatic substitution.

  • Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.

  • Prakash, G. K. S., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. PMC, NIH.

  • B-Interactions. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • Cheméo. Chemical Properties of 2,6-Difluoroaniline (CAS 5509-65-9).

  • PubChem. 2,6-Difluoroaniline.

  • Sigma-Aldrich. 2-Fluoro-6-(trifluoromethyl)aniline.

  • Sigma-Aldrich. 2,6-Difluoroaniline.

  • Reddit. Amide coupling.

  • Organic Chemistry Portal. Amide synthesis by acylation.

Sources

A Comparative Guide to the Lipophilicity of Trifluoromethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Lipophilicity in Drug Design

In the landscape of modern medicinal chemistry, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of a drug candidate's success. It governs a multitude of physiological processes, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). A well-optimized lipophilicity is often the key to unlocking a compound's therapeutic potential.

The introduction of fluorine-containing functional groups has become a cornerstone strategy in drug design to modulate these properties. The trifluoromethyl (-CF3) group, in particular, is a powerful tool for enhancing metabolic stability, altering electronic characteristics, and, notably, increasing lipophilicity. When appended to an aniline scaffold, a common motif in pharmacologically active compounds, the trifluoromethyl group's influence is profound.

This guide provides an in-depth comparison of the lipophilicity of ortho-, meta-, and para-substituted trifluoromethylaniline isomers. We will delve into the theoretical underpinnings of how the -CF3 group's position impacts lipophilicity, present available experimental and calculated data for comparison, and provide detailed protocols for the experimental determination of this crucial parameter.

Understanding Lipophilicity: LogP and LogD

Lipophilicity is most commonly quantified by the partition coefficient (P) , which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or a buffer) at equilibrium. For practical purposes, this is expressed on a logarithmic scale as LogP .

LogP = log10 ([solute]octanol / [solute]water)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).

For ionizable compounds like anilines, the distribution coefficient (D) , and its logarithmic form LogD , are more physiologically relevant. LogD accounts for the partitioning of all species (ionized and non-ionized) at a specific pH. Since the degree of ionization of anilines is pH-dependent, their lipophilicity can vary significantly in different biological compartments.

LogD = log10 ([sum of all species]octanol / [sum of all species]aqueous) at a given pH

The Trifluoromethyl Group's Impact on Lipophilicity

The trifluoromethyl group is strongly electron-withdrawing and significantly more lipophilic than a methyl group. This increase in lipophilicity can be attributed to several factors:

  • Increased Molecular Surface Area: The three fluorine atoms are larger than hydrogen atoms, leading to a greater nonpolar surface area that can interact favorably with the nonpolar solvent.

  • Hydrophobic Nature of Fluorine: The highly electronegative fluorine atoms create a strong C-F bond, resulting in a non-polar, hydrophobic surface.

  • Disruption of Water's Hydrogen-Bonding Network: The presence of the bulky and hydrophobic -CF3 group can disrupt the hydrogen-bonding network of water, making it energetically more favorable for the molecule to reside in the nonpolar phase.

Positional Isomerism and its Effect on Lipophilicity

The position of the trifluoromethyl group on the aniline ring—ortho (2-), meta (3-), or para (4-)—subtly but significantly influences the molecule's overall lipophilicity. This is due to a combination of electronic and steric effects that alter the molecule's polarity, intramolecular interactions, and interactions with solvent molecules.

  • Ortho-Position: The close proximity of the bulky -CF3 group to the amino (-NH2) group can lead to steric hindrance. This can disrupt the planarity of the molecule and potentially lead to intramolecular hydrogen bonding between a fluorine atom and a hydrogen atom of the amino group. Such an intramolecular interaction can shield the polar -NH2 group, reducing its interaction with water and thereby increasing lipophilicity.

  • Meta-Position: In the meta position, the -CF3 group's electron-withdrawing inductive effect is still significant, but it has less of a resonance effect on the amino group compared to the ortho and para positions. The steric interaction with the amino group is also minimized.

  • Para-Position: When in the para position, the -CF3 group exerts its strong electron-withdrawing effect through both induction and resonance, which can decrease the basicity of the amino group. This can influence the extent of hydrogen bonding with water. The para isomer is generally the most symmetrical, which can affect its crystal packing and solvation.

Comparative Lipophilicity Data of Trifluoromethylaniline Isomers

The following table summarizes available experimental and calculated LogP values for the ortho-, meta-, and para-isomers of trifluoromethylaniline. It is important to note that these values are compiled from different sources and may have been determined using varied methodologies, which can introduce discrepancies. For a definitive comparison, a side-by-side experimental evaluation under identical conditions is recommended.

IsomerStructureLogP ValueSource/Method
2-(Trifluoromethyl)aniline 2.4PubChem (Computed XLogP3)[1]
3-(Trifluoromethyl)aniline 2.29SIELC Technologies[2]
2.09 - 2.16ChemBK (at 25-30°C and pH 5.9)[3]
4-(Trifluoromethyl)aniline 1.95ChemBK (at 20°C)[4]

Analysis of the Data:

Based on the available data, a trend in lipophilicity can be observed:

Ortho > Meta > Para

The ortho-isomer exhibits the highest LogP value, suggesting it is the most lipophilic. This is consistent with the hypothesis that intramolecular hydrogen bonding and steric shielding of the amino group reduce its polarity and interaction with water. The para-isomer has the lowest LogP value, indicating it is the most hydrophilic of the three. This could be attributed to the strong electron-withdrawing effect of the para-CF3 group, which influences the electronic character of the amino group and its interaction with the aqueous phase. The meta-isomer's lipophilicity falls between the ortho and para isomers.

Experimental Protocols for Lipophilicity Determination

For researchers seeking to experimentally verify or determine the lipophilicity of these or other compounds, the following are detailed protocols for two standard methods: the Shake-Flask method and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most widely recognized method for LogP determination. It directly measures the partitioning of a solute between n-octanol and water.

Principle: A known amount of the test substance is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken until equilibrium is reached, after which the phases are separated, and the concentration of the substance in each phase is determined.

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation Solvent_Prep Prepare pre-saturated n-octanol and water Mixing Mix n-octanol, water, and test substance in a flask Solvent_Prep->Mixing Test_Solution Prepare a stock solution of the aniline derivative Test_Solution->Mixing Shaking Shake at a constant temperature until equilibrium Mixing->Shaking Separation Centrifuge to separate the two phases Shaking->Separation Sampling Sample aliquots from both the n-octanol and aqueous phases Separation->Sampling Quantification Quantify the concentration in each phase using a suitable analytical method (e.g., HPLC-UV, GC-MS) Sampling->Quantification LogP_Calc Calculate LogP: log10([aniline]octanol / [aniline]water) Quantification->LogP_Calc

Caption: Workflow for LogP determination using the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Solvents:

    • Mix n-octanol and water (or a suitable buffer for LogD determination) in a large container and shake vigorously for 24 hours at the desired experimental temperature to ensure mutual saturation.

    • Allow the phases to separate completely before use.

  • Preparation of Test Solution:

    • Prepare a stock solution of the trifluoromethylaniline isomer in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning:

    • In a suitable vessel (e.g., a screw-cap tube or a separatory funnel), add a precise volume of the pre-saturated n-octanol containing the test substance and a precise volume of the pre-saturated water. The volume ratio of n-octanol to water can be varied depending on the expected LogP value.

    • Seal the vessel and shake it gently at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours). Avoid vigorous shaking that can lead to the formation of stable emulsions.

  • Phase Separation:

    • After shaking, allow the phases to separate. Centrifugation is highly recommended to ensure complete separation of the two phases.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the trifluoromethylaniline isomer in each aliquot using a validated analytical method, such as HPLC with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation of LogP:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P.

RP-HPLC Method

The RP-HPLC method is a rapid and less labor-intensive alternative to the shake-flask method for estimating LogP.

Principle: This method is based on the correlation between the retention time of a compound on a reversed-phase HPLC column and its LogP value. A calibration curve is generated using a series of standard compounds with known LogP values. The LogP of the test compound is then determined from its retention time using this calibration curve.

Experimental Workflow: RP-HPLC Method

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation & Determination Mobile_Phase Prepare mobile phase (e.g., methanol/water) Injection Inject standards and sample onto a C18 column Mobile_Phase->Injection Standards Prepare solutions of standard compounds with known LogP values Standards->Injection Sample Prepare solution of the aniline derivative Sample->Injection Elution Elute with the mobile phase (isocratic elution) Injection->Elution Detection Detect compounds (e.g., UV detector) and record retention times (tR) Elution->Detection k_Calc Calculate capacity factor (k): (tR - t0) / t0 Detection->k_Calc Calibration Plot log(k) vs. known LogP for standards to create a calibration curve k_Calc->Calibration LogP_Det Determine LogP of the aniline derivative from its log(k) using the calibration curve Calibration->LogP_Det

Caption: Workflow for LogP determination using the RP-HPLC method.

Step-by-Step Methodology:

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water (or buffer for LogD). The composition is kept constant (isocratic elution).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the aniline derivatives show strong absorbance.

  • Preparation of Standard and Sample Solutions:

    • Select a series of at least 5-6 standard compounds with accurately known LogP values that bracket the expected LogP of the trifluoromethylaniline isomers.

    • Prepare individual solutions of the standard compounds and the test compounds in the mobile phase.

  • Determination of Dead Time (t0):

    • Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column dead time (t0), which is the time it takes for an unretained compound to pass through the column.

  • Chromatographic Runs:

    • Inject the standard solutions and the test compound solution onto the HPLC system and record their retention times (tR).

  • Calculations:

    • For each compound, calculate the capacity factor (k) using the formula: k = (tR - t0) / t0 .

    • Calculate the logarithm of the capacity factor (log k).

    • Create a calibration curve by plotting the log k values of the standard compounds against their known LogP values.

    • Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), where y = log k and x = LogP.

  • Determination of LogP for the Test Compound:

    • Using the log k value of the trifluoromethylaniline isomer and the equation from the calibration curve, calculate its LogP value.

Conclusion and Future Perspectives

The lipophilicity of trifluoromethylaniline derivatives is a key parameter influencing their behavior in biological systems. The position of the trifluoromethyl group on the aniline ring has a discernible effect on this property, with the available data suggesting a lipophilicity trend of ortho > meta > para. This is likely due to a combination of steric and electronic factors that influence intramolecular interactions and solvation.

As the field of medicinal chemistry continues to evolve, a deeper understanding of how subtle structural modifications, such as positional isomerism, impact fundamental physicochemical properties like lipophilicity will be indispensable for the rational design of safer and more effective therapeutics.

References

  • ChemBK. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)aniline. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • ChemBK. (n.d.). 4-trifluoromethyl aniline. Retrieved from [Link]

Sources

Reference Standards for 2-Fluoro-N-methyl-6-(trifluoromethyl)aniline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the qualification, analysis, and selection of reference standards for 2-fluoro-N-methyl-6-(trifluoromethyl)aniline (CAS: 1261638-69-0). It addresses the specific challenges of characterizing this sterically hindered, electron-deficient amine in the absence of commercially available Certified Reference Materials (CRMs).

A Senior Scientist’s Guide to Qualification & Validation

Executive Summary

Analyte: 2-fluoro-N-methyl-6-(trifluoromethyl)aniline CAS: 1261638-69-0 Molecular Formula: C₈H₇F₄N Criticality: Key intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals. Challenge: Due to the steric bulk of the ortho-trifluoromethyl and ortho-fluoro groups flanking the N-methyl amine, this molecule exhibits unique chromatographic behavior and low basicity. Commercial sources are typically "Research Grade" (95–98%), lacking the metrological traceability required for GLP/GMP assays.

This guide outlines the protocol to convert a commercial Research Grade material into a Qualified Primary Reference Standard using a Mass Balance approach.

Part 1: Comparative Analysis of Standard Grades

In drug development, "purity" is not a singular metric.[1] The following table contrasts the available grades for this specific fluorinated aniline and their suitability for different development phases.

Table 1: Reference Standard Grade Comparison
FeatureCertified Reference Material (CRM) Qualified Primary Standard (Recommended)Research / Synthesis Grade
ISO Status ISO 17034 AccreditedISO 17025 (In-House Validated)Non-Accredited
Traceability SI-Traceable (NIST/BAM)Traceable to CRM via qNMR/BalanceVendor COA (Often untraceable)
Purity Definition Mass Fraction (g/g)Mass Balance (100% - Impurities)Area % (Chromatographic only)
Uncertainty Explicitly stated (e.g., 99.1 ± 0.3%)Calculated from method precisionUnknown
Critical Gaps Not commercially available for this CASRequires ~1 week analytical effortIgnores water, salts, & solvents
Use Case Instrument Calibration (Ideal)GMP Release, Potency Assay Early Discovery, Reaction Monitoring

Senior Scientist Insight: Never use a vendor's "98% Area" value for potency calculations in GMP. A fluorinated aniline sample can be 99% pure by HPLC but contain 5% water or inorganic salts, leading to a 5% potency error in your final drug product.

Part 2: Qualification Protocol (The Mass Balance Approach)

Since no CRM exists for CAS 1261638-69-0, you must characterize a high-purity batch to serve as your Primary Reference Standard .

The Potency Equation

The assigned purity (


) is calculated not just by HPLC, but by subtracting all non-analyte mass:


Where:

  • %H₂O: Water content (Karl Fischer).

  • %ROI: Residue on Ignition (Inorganic salts).

  • %VOC: Volatile Organic Compounds (Residual solvents via HS-GC or ¹H-NMR).

  • %Chrom. Purity: HPLC Area % (corrected for response factors).

Workflow Diagram: Qualification of Reference Standard

The following diagram illustrates the critical path for qualifying the material.

QualificationWorkflow Raw Raw Material (Research Grade) ID Identity Confirmation (MS, 1H/19F NMR, IR) Raw->ID Purity Purity Assessment (HPLC + GC) ID->Purity Residue Residual Analysis (KF, ROI, Solvents) ID->Residue Purity->Raw Fail (<99.0%) Calc Mass Balance Calculation Purity->Calc Residue->Calc Release Qualified Primary Standard Calc->Release

Figure 1: Workflow for converting Research Grade material into a Qualified Primary Standard.

Part 3: Experimental Methodologies

Chromatographic Purity (HPLC-UV)

The electron-withdrawing trifluoromethyl and fluoro groups significantly reduce the basicity of the amine (pKa < 3). Standard high-pH methods may cause instability; a low-pH method is preferred to maintain the neutral form or protonated form consistently.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Impurity check).

  • Temperature: 30°C.

  • System Suitability: Tailing factor must be < 1.5. (Note: Ortho-substitution often causes tailing; if >1.5, increase buffer strength).

Volatile Impurity Analysis (GC-FID/MS)

Due to the molecule's volatility and lack of hydrogen bond donors (secondary amine), GC is excellent for detecting synthetic precursors like 2-fluoro-6-(trifluoromethyl)aniline (demethylated impurity).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: 250°C, Split ratio 50:1.

  • Oven: 50°C (hold 2 min) → 20°C/min → 280°C (hold 5 min).

  • Detector: FID (for quantitation) or MS (for ID).

Quantitative NMR (qNMR) – The "Gold Standard" Validation

If HPLC and GC results conflict, or for absolute purity determination without a reference, use ¹⁹F qNMR.

  • Internal Standard:

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid (Traceable to NIST).
    
  • Solvent: DMSO-d₆ (Prevents evaporation of the analyte).

  • Relaxation Delay (d1): Must be

    
     (typically 30s for fluorinated aromatics).
    
  • Integration: Compare the -CF₃ signal of the analyte (-60 to -65 ppm range) against the internal standard.

Part 4: Impurity Fate Mapping

Understanding where impurities originate allows for better standard selection.

ImpurityFate Start Starting Material: 2-Fluoro-6-(trifluoromethyl)aniline Rxn N-Methylation Start->Rxn Reagent Methylating Agent (MeI or DMS) Reagent->Rxn Product Target Analyte: 2-Fluoro-N-methyl-6-(trifluoromethyl)aniline Rxn->Product Imp1 Impurity A: Unreacted Starting Material (Primary Amine) Rxn->Imp1 Incomplete Imp2 Impurity B: N,N-Dimethyl analog (Over-alkylation) Rxn->Imp2 Excess Reagent

Figure 2: Synthetic origin of common impurities. Impurity A and B must be resolved by the HPLC method.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.Link

  • Bhat, S., et al. (2023). "Quantitative NMR External Standard Fit-for-Purpose Method for Fluorine-Containing Compounds." SSRN Electronic Journal. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures.Link

Sources

×

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2-fluoro-N-methyl-6-(trifluoromethyl)aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.